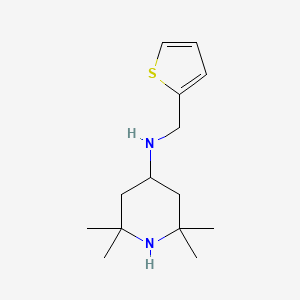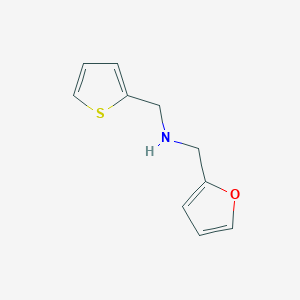
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C18H14BrNO2 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused to a pyridine ring . The compound also contains bromine, nitrogen, and oxygen atoms, as well as a carboxylic acid group .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid include its molecular formula (C18H14BrNO2) and molecular weight (356.21 g/mol) . Additional properties such as melting point, boiling point, solubility, and spectral data would require further experimental determination.
Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It serves as a biochemical tool for probing protein interactions and dynamics in a complex biological system .
Drug Discovery
Quinoline derivatives are a significant scaffold for drug discovery due to their biological and pharmaceutical activities. This particular compound could be used in the synthesis of new drugs, leveraging its quinoline core structure which is known to interact with various biological targets .
Anti-inflammatory Agents
Some quinoline derivatives have demonstrated strong anti-inflammatory activity. As such, this compound may be applied in the development of new anti-inflammatory medications, potentially aiding in the treatment of conditions like arthritis .
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound can be used as a precursor or intermediate in the synthesis of more complex molecules. Its bromine atom and carboxylic acid group make it a versatile reagent for various chemical transformations .
Medicinal Chemistry
The quinoline ring system is essential in medicinal chemistry. This compound, with its specific substituents, could be key in synthesizing molecules with potential therapeutic effects, such as antimalarial, antibacterial, and anticancer agents .
Environmental Chemistry
Due to the concerns about the environmental impact of chemical syntheses, this compound could be used in green chemistry approaches to develop more environmentally friendly synthetic routes, minimizing harmful byproducts .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in chromatography or spectrometry to identify or quantify other substances, particularly in complex mixtures .
Chemical Education
Lastly, this compound can serve an educational purpose, demonstrating the principles of organic synthesis, reactivity, and the importance of heterocyclic compounds in pharmaceuticals to students in chemistry .
Direcciones Futuras
The future directions for research on 6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid could include the development of efficient synthesis methods, the investigation of its chemical reactivity and mechanism of action, and the exploration of its potential applications in various fields such as medicinal chemistry and proteomics research .
Propiedades
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2/c1-10-3-4-12(7-11(10)2)17-9-15(18(21)22)14-8-13(19)5-6-16(14)20-17/h3-9H,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFQRRFDCGCSST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361080 |
Source


|
| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
CAS RN |
351155-45-8 |
Source


|
| Record name | 6-bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


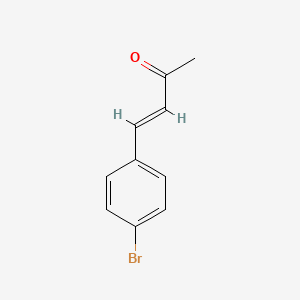
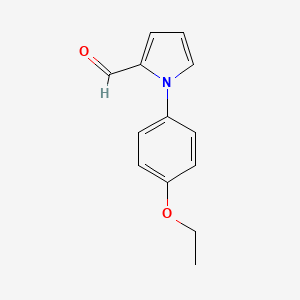
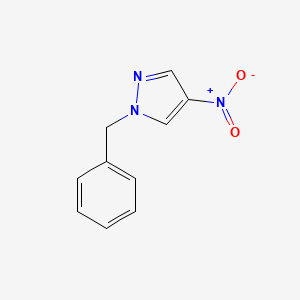
![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)
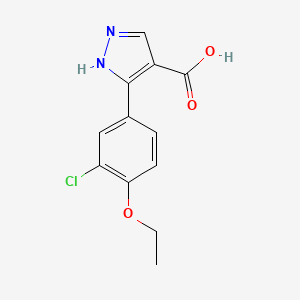
![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)
![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)

